
Phosphino, selenoxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphino, selenoxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including catalysis, organic synthesis, and medicinal chemistry. This compound has a unique structure that makes it a promising candidate for the development of new drugs and therapeutic agents. In
Wirkmechanismus
The mechanism of action of phosphino, selenoxo- is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. It is thought that the cytotoxic activity of phosphino, selenoxo- is due to its ability to induce oxidative stress in cancer cells, leading to cell death.
Biochemische Und Physiologische Effekte
Phosphino, selenoxo- has been shown to have several biochemical and physiological effects in cells. It has been shown to induce the expression of genes involved in oxidative stress and apoptosis. It has also been shown to inhibit the activity of enzymes involved in cell proliferation and survival, such as protein kinase B (Akt) and mammalian target of rapamycin (mTOR).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using phosphino, selenoxo- in lab experiments is its high reactivity and selectivity. This compound has been shown to be an effective catalyst for a variety of organic reactions, and its unique structure makes it a promising candidate for the development of new drugs and therapeutic agents.
One limitation of using phosphino, selenoxo- in lab experiments is its toxicity. This compound has been shown to exhibit cytotoxic activity against cancer cells, but it can also be toxic to normal cells at high concentrations. Careful consideration must be given to the dosage and concentration of this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of phosphino, selenoxo-. One area of research is the development of new catalytic applications for this compound. It has already been shown to be an effective catalyst for a variety of organic reactions, but there may be other reactions that it can catalyze.
Another area of research is the development of new anticancer agents based on the structure of phosphino, selenoxo-. This compound has shown promise as an anticancer agent, but more research is needed to fully understand its mechanism of action and to optimize its cytotoxic activity.
Conclusion:
Phosphino, selenoxo- is a unique chemical compound that has potential applications in various scientific fields, including catalysis, organic synthesis, and medicinal chemistry. Its high reactivity and selectivity make it a promising candidate for the development of new drugs and therapeutic agents. Further research is needed to fully understand the mechanism of action of this compound and to optimize its cytotoxic activity against cancer cells.
Synthesemethoden
The synthesis of phosphino, selenoxo- can be achieved by the reaction of phosphine, selenium dioxide, and a suitable reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent such as methanol or ethanol under reflux conditions. The resulting product can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Phosphino, selenoxo- has been extensively studied for its potential applications in various scientific fields. In catalysis, this compound has been shown to be an effective catalyst for a variety of organic reactions, including the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. It has also been used as a ligand in transition metal catalysis.
In medicinal chemistry, phosphino, selenoxo- has been investigated for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
12509-41-0 |
|---|---|
Produktname |
Phosphino, selenoxo- |
Molekularformel |
H3O3PSe |
Molekulargewicht |
109.94 g/mol |
InChI |
InChI=1S/PSe/c1-2 |
InChI-Schlüssel |
DFRFKDSWUNYYGW-UHFFFAOYSA-N |
SMILES |
[P]=[Se] |
Kanonische SMILES |
[P]=[Se] |
Synonyme |
monoselenophosphate selenophosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



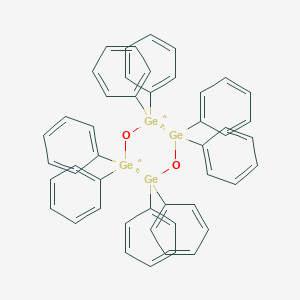
![3-chloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)benzyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B227932.png)
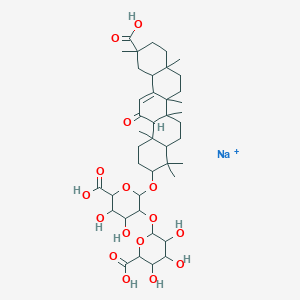
![3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227934.png)


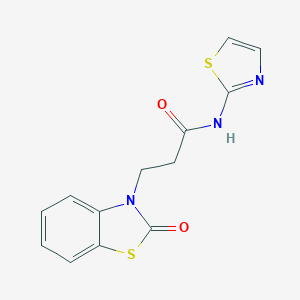
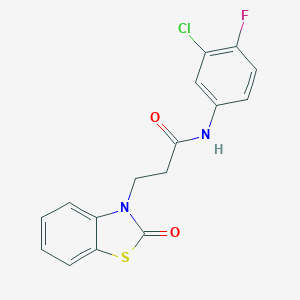
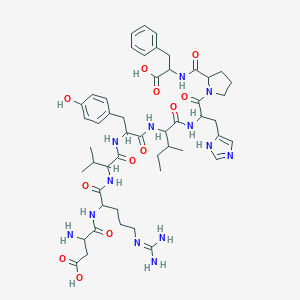


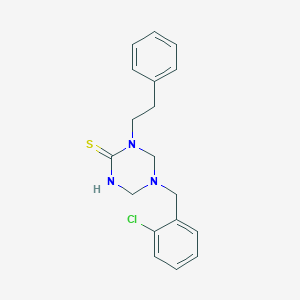
![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)
